molecular formula C34H28Cl4N6O4 B1584600 Light Yellow JN CAS No. 5979-28-2

Light Yellow JN

Cat. No.: B1584600
CAS No.: 5979-28-2
M. Wt: 726.4 g/mol
InChI Key: JFMYRCRXYIIGBB-UHFFFAOYSA-N
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Description

Pigment Yellow 16 is an organic compound classified as a diarylide pigment. It is widely used as a yellow colorant in various applications, including inks, paints, and plastics. The compound is known for its bright yellow hue and excellent lightfastness, making it a popular choice in the industry .

Preparation Methods

The synthesis of Pigment Yellow 16 involves the acetoacetylation of o-tolidine using diketene. The resulting bisacetoacetylated compound is then coupled with two equivalents of the diazonium salt obtained from 2,4-dichloroaniline . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure optimal yield and purity.

In industrial production, the process is scaled up to accommodate large quantities. The reaction is carried out in reactors equipped with heating, stirring, and reflux systems to maintain the necessary conditions. The final product is filtered, washed, and dried to obtain the pigment in its pure form .

Chemical Reactions Analysis

Pigment Yellow 16 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pigment Yellow 16 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pigment Yellow 16 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic yellow color. The molecular structure, which includes diarylide groups, plays a crucial role in this process. The compound’s stability and resistance to degradation make it effective in various applications .

Comparison with Similar Compounds

Pigment Yellow 16 is often compared with other yellow pigments such as:

Pigment Yellow 16 stands out due to its unique combination of brightness, stability, and versatility, making it a preferred choice in many industrial and research applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28Cl4N6O4/c1-17-13-21(5-9-27(17)39-33(47)31(19(3)45)43-41-29-11-7-23(35)15-25(29)37)22-6-10-28(18(2)14-22)40-34(48)32(20(4)46)44-42-30-12-8-24(36)16-26(30)38/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMYRCRXYIIGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)Cl)C)NC(=O)C(C(=O)C)N=NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Cl4N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021452
Record name C.I. Pigment Yellow 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5979-28-2
Record name Pigment Yellow 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5979-28-2
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Record name Pigment Yellow 16
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Record name Pigment yellow 16
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Record name Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[2-(2,4-dichlorophenyl)diazenyl]-3-oxo-
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Record name C.I. Pigment Yellow 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.258
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Record name PIGMENT YELLOW 16
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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